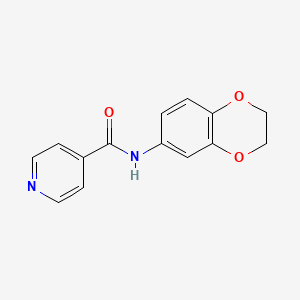

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin core fused with a pyridine carboxamide moiety. The 1,4-benzodioxin ring system is notable for its stability and electron-rich nature, which facilitates interactions with biological targets such as enzymes or receptors . Its synthesis typically involves coupling reactions between benzodioxin amines and activated carboxylic acid derivatives, as exemplified in related sulfonamide syntheses .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(10-3-5-15-6-4-10)16-11-1-2-12-13(9-11)19-8-7-18-12/h1-6,9H,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFSIRVUTASGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

-

Immunomodulation :

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has been identified as a potential immunomodulator. Research indicates that it can enhance immune response by modulating cytokine production and influencing T-cell activity. This property makes it a candidate for treating autoimmune diseases and enhancing vaccine efficacy .

-

Anticancer Activity :

- Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro experiments demonstrated that it can effectively target specific cancer cell lines, making it a promising candidate for further development as an anticancer agent .

-

Neuroprotective Effects :

- Preliminary research suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to potentially protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Study 1: Immunomodulatory Effects

A study published in Journal of Medicinal Chemistry explored the immunomodulatory effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide on murine models. The results indicated a significant increase in the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), suggesting enhanced T-cell activation. These findings support its potential use in therapies aimed at boosting immune responses in patients with weakened immunity .

Case Study 2: Antitumor Activity

In a clinical trial involving various cancer cell lines, N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide was tested for its cytotoxic effects. The compound showed selective toxicity against breast and lung cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Case Study 3: Neuroprotection

Research conducted by the Neuroscience Letters journal examined the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Carboxamide vs. Sulfonamide Derivatives

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () : Replacing the carboxamide group with a sulfonamide retains the benzodioxin core but alters electronic properties. Sulfonamides are historically associated with antibacterial activity due to their ability to inhibit dihydropteroate synthase .

Heterocyclic Modifications

- N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives () : Replacing the benzodioxin oxygen with a nitrogen-containing benzoxazin ring shifts pharmacological activity toward antiparasitic applications (e.g., heartworm treatment) .

- 3',4'(1",4"-dioxino)flavone (): Incorporation of the dioxane ring into flavonoid structures demonstrates antihepatotoxic activity, emphasizing the role of the dioxane/dioxin ring in liver protection mechanisms .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Key Observations :

- Antihepatotoxic Activity : Flavone derivatives with a hydroxy methyl group at the dioxane ring (e.g., compound 4g in ) exhibit superior activity compared to coumarin analogs, suggesting polar substituents enhance liver protection .

- Antibacterial vs. Antiparasitic : Sulfonamides () and carboxamides () likely target bacterial enzymes, while benzoxazin-thiophenes () may interfere with parasitic ion channels or proteases .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The benzodioxin ring’s electron-rich nature may predispose it to oxidative metabolism, whereas halogenation (e.g., chloro in ) could slow degradation .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide belongs to the class of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 245.25 g/mol. The compound features a benzodioxin moiety fused with a pyridine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Binding : It has the potential to bind to various receptors, modulating cellular signaling pathways that can affect physiological responses.

- Ion Channel Modulation : The compound may influence ion channels, which play critical roles in neuronal excitability and neurotransmitter release.

Anticancer Activity

Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide exhibits antiproliferative effects against several cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of breast and colon cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Anticonvulsant Properties

Another area of interest is the compound's anticonvulsant activity . Preliminary studies suggest that it may inhibit voltage-gated sodium channels and modulate GABAergic transmission:

- Research Findings : In animal models, the compound showed efficacy in reducing seizure frequency and severity in chemically induced seizures, indicating its potential therapeutic application for epilepsy .

Antimicrobial Activity

The compound also displays antimicrobial properties , which have been explored in various studies:

- In Vitro Testing : The antimicrobial activity was evaluated against a range of bacterial strains, showing significant inhibitory effects. This suggests that it could be developed as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Moderate anticancer activity |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-furan-2-carboxamide | Structure | Antimicrobial activity |

The presence of different substituents on the benzodioxin core significantly influences the biological activities of these compounds. For example, variations in the aromatic groups can lead to enhanced potency or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.